6-hydroxy-4H-thiochromen-4-one chemical structure and properties
6-hydroxy-4H-thiochromen-4-one chemical structure and properties
An In-Depth Technical Guide to 6-hydroxy-4H-thiochromen-4-one: Synthesis, Properties, and Biological Potential
Introduction
The thiochromen-4-one scaffold is a sulfur-containing heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science.[1][2] As isosteres of the well-known chromones, where the ring oxygen is replaced by sulfur, thiochromen-4-ones exhibit unique physicochemical properties and a diverse range of biological activities. These activities include antioxidant, antimicrobial, and anticancer properties.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 6-hydroxy-4H-thiochromen-4-one, focusing on its chemical structure, a proposed synthesis pathway based on established methods, and its potential biological applications as inferred from related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel heterocyclic scaffolds.
Chemical Structure and Physicochemical Properties
The core structure consists of a dihydropyran ring fused to a benzene ring, with a ketone at position 4, a sulfur atom replacing the oxygen in the heterocyclic ring (making it a thiochromene), and a hydroxyl group substituted at the 6-position of the benzene ring.
Caption: Chemical structure of 6-hydroxy-4H-thiochromen-4-one.
Table 1: Key Identifiers and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆O₂S | PubChem[3] |
| Monoisotopic Mass | 178.00885 Da | PubChem[3] |
| InChIKey | PKQQBCNPWMDBGG-UHFFFAOYSA-N | PubChem[3] |
| SMILES | C1=CC2=C(C=C1O)C(=O)C=CS2 | PubChem[3] |
| Predicted XlogP | 1.7 | PubChem[3] |
Spectroscopic Characterization (Predicted)
Based on spectral data from analogous thiochromen-4-ones, the following characteristics for 6-hydroxy-4H-thiochromen-4-one can be anticipated:
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with coupling patterns dictated by their positions. The protons on the thiopyran ring would appear as doublets. The phenolic proton would likely appear as a broad singlet. For example, in the parent 4H-thiochromen-4-one, the vinylic protons appear as doublets around δ 7.07 and 7.85 ppm.[2][4] The aromatic protons typically resonate between δ 7.50 and 8.55 ppm.[2][4]
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¹³C NMR: The carbonyl carbon (C-4) is expected to have a chemical shift around δ 178-180 ppm.[2][4] The carbon bearing the hydroxyl group (C-6) would be shifted downfield. Other aromatic and vinylic carbons would appear in their characteristic regions. For instance, in 6-methoxy-4H-thiochromen-4-one, the carbonyl carbon appears at δ 179.0 ppm.[2][4]
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Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone would be prominent, typically in the range of 1600-1650 cm⁻¹.[5] A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group.
Synthesis of 6-hydroxy-4H-thiochromen-4-one
While numerous methods exist for synthesizing the thiochromen-4-one core, one of the most robust and versatile approaches is the intramolecular Friedel-Crafts acylation of a 3-(arylthio)propanoic acid precursor.[6][7] This method allows for the efficient construction of the fused ring system.
Retrosynthetic Analysis and Strategy
The primary strategy involves a two-step process:
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Nucleophilic Addition: Reaction of 4-mercaptophenol with a suitable three-carbon synthon like β-propiolactone or acrylic acid to form the key intermediate, 3-((4-hydroxyphenyl)thio)propanoic acid.
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Intramolecular Cyclization: An acid-catalyzed intramolecular acylation (Friedel-Crafts) of the propanoic acid derivative to close the thiopyran ring and form the target ketone. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are commonly used for this cyclization step due to their efficacy in promoting the reaction with high yields.[1][2][4]
Caption: Proposed workflow for the synthesis of 6-hydroxy-4H-thiochromen-4-one.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar thiochromen-4-one derivatives.[2][4]
Step 1: Synthesis of 3-((4-hydroxyphenyl)thio)propanoic acid
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Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-mercaptophenol (1.0 eq) in a suitable solvent such as toluene or water with a base catalyst (e.g., triethylamine or NaOH).
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Reaction: Add acrylic acid (1.1 eq) dropwise to the solution at room temperature.
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Heating: After the initial addition, heat the reaction mixture to 60-80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, acidify the mixture with 2M HCl until the pH is ~2-3. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 3-((4-hydroxyphenyl)thio)propanoic acid. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Reagents & Setup: Prepare Eaton's Reagent by carefully dissolving phosphorus pentoxide (P₂O₅) in methanesulfonic acid (1:10 w/w ratio) with stirring in an ice bath.
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Reaction: Add the dried 3-((4-hydroxyphenyl)thio)propanoic acid (1.0 eq) portion-wise to the prepared Eaton's Reagent at 0°C.
-
Heating: Allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water and then a saturated sodium bicarbonate solution to neutralize any remaining acid. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 6-hydroxy-4H-thiochromen-4-one.
Biological Activities and Therapeutic Potential
The thiochromen-4-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.
Overview of the Thiochromen-4-one Scaffold
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Antiparasitic Activity: Derivatives of 4H-thiochromen-4-one 1,1-dioxide have shown significant activity against parasites responsible for tropical diseases like leishmaniasis, malaria, and trypanosomiasis.[8][9][10]
-
Antimicrobial Activity: Various substituted thiochroman-4-ones have exhibited potent antibacterial and antifungal properties, in some cases outperforming standard drugs.[11][12]
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Anticancer Properties: Thiochromen-4-ones are known to inhibit tumor cell growth and induce apoptosis.[1][2]
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Enzyme Inhibition: Certain derivatives are effective inhibitors of enzymes such as tyrosinase, which is relevant for treating hyperpigmentation disorders.[12]
Key Mechanism of Action: Inhibition of Trypanothione Reductase
A particularly well-studied mechanism for the antiparasitic activity of 4H-thiochromen-4-one 1,1-dioxides is the inhibition of trypanothione reductase (TR).[8][9] This enzyme is crucial for the parasite's ability to manage oxidative stress.
-
Causality: TR is unique to trypanosomatid parasites and is absent in their mammalian hosts, making it a highly selective drug target.
-
Mechanism: By inhibiting TR, the compounds prevent the reduction of trypanothione disulfide (TS₂) back to its active dithiol form (T[SH]₂). This disruption of the parasite's primary antioxidant defense system leads to a rapid accumulation of toxic reactive oxygen species (ROS).
-
Outcome: The resulting severe oxidative stress causes mitochondrial perturbation and ultimately leads to parasite cell death through homeostatic imbalance.[9]
Caption: Disruption of parasite redox homeostasis by thiochromen-4-one derivatives.
Structure-Activity Relationship (SAR) and the Role of the 6-Hydroxy Group
SAR studies on thiochromen-4-one derivatives have revealed that substitutions on the aromatic ring significantly influence biological activity.[11] The introduction of a hydroxyl group at the 6-position is particularly interesting for drug development:
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Hydrogen Bonding: The phenolic -OH group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the binding pocket of a target enzyme.
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Increased Polarity: The hydroxyl group increases the polarity of the molecule, which can affect its solubility, cell permeability, and metabolic stability.
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Antioxidant Properties: The phenol moiety itself has intrinsic antioxidant properties, which could contribute to the overall biological profile of the molecule.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of the newly synthesized 6-hydroxy-4H-thiochromen-4-one, a series of standardized in vitro assays can be employed.
In Vitro Antileishmanial Activity Assay
This protocol is based on methods used for evaluating similar compounds against intracellular amastigotes of Leishmania.[6][11]
-
Cell Culture: Culture human monocyte cells (e.g., U-937) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Infection: Infect the U-937 cells with Leishmania promastigotes at a parasite-to-cell ratio of 10:1. Allow the infection to proceed for 24-48 hours to ensure the formation of intracellular amastigotes.
-
Compound Treatment: Prepare serial dilutions of 6-hydroxy-4H-thiochromen-4-one (and a reference drug like Amphotericin B) in the culture medium. Add the diluted compounds to the infected cells in a 96-well plate.
-
Incubation: Incubate the treated plates for 72 hours at 37°C.
-
Quantification: Fix and stain the cells with Giemsa stain. Determine the number of amastigotes per 100 host cells by light microscopy.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the parasite number by 50% compared to untreated controls.
Cytotoxicity Assay
-
Cell Culture: Seed uninfected U-937 cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compound used in the antileishmanial assay.
-
Incubation: Incubate for 72 hours at 37°C.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or resazurin reduction assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.
-
Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater selectivity of the compound for the parasite over host cells.
Caption: Experimental workflow for the biological evaluation of synthesized compounds.
Conclusion and Future Directions
6-hydroxy-4H-thiochromen-4-one represents a promising, yet underexplored, member of the medicinally important thiochromen-4-one family. Based on the extensive research into its analogs, this compound is predicted to be synthetically accessible and possesses high potential for significant biological activity. The presence of the 6-hydroxy group provides a valuable handle for establishing specific interactions with biological targets and for further chemical modification.
Future research should focus on the successful synthesis and full spectroscopic characterization of 6-hydroxy-4H-thiochromen-4-one. Following this, a comprehensive biological screening against a panel of parasites, bacteria, fungi, and cancer cell lines is warranted to fully elucidate its therapeutic potential. Further derivatization of the hydroxyl group could also lead to the development of new compounds with enhanced activity and improved pharmacokinetic profiles.
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